molecular formula C15H15N5O2 B2540214 1-Methyl-8-(2-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione CAS No. 879459-96-8

1-Methyl-8-(2-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione

Cat. No. B2540214
CAS RN: 879459-96-8
M. Wt: 297.318
InChI Key: RWUMSWLBBFSPGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-8-(2-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione, also known as Ro 20-1724, is a selective inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE). This compound has been widely used in scientific research for its ability to increase intracellular cAMP levels.

Mechanism of Action

1-Methyl-8-(2-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione 20-1724 selectively inhibits PDE4, which is responsible for the hydrolysis of cAMP. By inhibiting PDE4, 1-Methyl-8-(2-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione 20-1724 increases intracellular cAMP levels, leading to downstream effects on cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
1-Methyl-8-(2-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione 20-1724 has been shown to have a variety of biochemical and physiological effects, including increasing cAMP levels in various cell types, enhancing long-term potentiation in the hippocampus, and reducing inflammation in animal models of disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Methyl-8-(2-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione 20-1724 in lab experiments is its ability to selectively inhibit PDE4, allowing for specific modulation of cAMP levels. However, one limitation is that 1-Methyl-8-(2-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione 20-1724 can have off-target effects on other PDE isoforms, which can complicate interpretation of results.

Future Directions

There are several potential future directions for research involving 1-Methyl-8-(2-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione 20-1724. One area of interest is investigating the therapeutic potential of cAMP modulators in various disease states, including inflammatory disorders, neurological disorders, and cancer. Additionally, further research is needed to fully understand the downstream effects of cAMP modulation and how these effects can be harnessed for therapeutic benefit. Finally, identifying more selective PDE4 inhibitors could improve the specificity of cAMP modulation in lab experiments and potential therapeutic applications.

Synthesis Methods

1-Methyl-8-(2-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione 20-1724 can be synthesized using a multi-step process that involves the reaction of 2-amino-6-chloropurine with 2,4-dichloro-5-methylphenylisocyanate to form 2-chloro-5-methylphenyl-6-chloro-1H-purin-9-ylamine. This intermediate is then reacted with 1-methylimidazolidin-2-one to form 1-Methyl-8-(2-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione 20-1724.

Scientific Research Applications

1-Methyl-8-(2-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione 20-1724 has been used in a variety of scientific research applications, including studying the role of cAMP in cellular signaling pathways, investigating the effects of cAMP on gene expression, and exploring the potential therapeutic uses of cAMP modulators.

properties

IUPAC Name

4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-9-5-3-4-6-10(9)19-7-8-20-11-12(16-14(19)20)18(2)15(22)17-13(11)21/h3-6H,7-8H2,1-2H3,(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWUMSWLBBFSPGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN3C2=NC4=C3C(=O)NC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

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